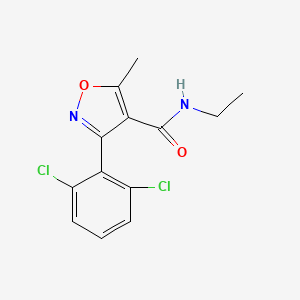![molecular formula C17H20ClN3O B5545425 5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5545425.png)
5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties and applications in various fields of chemistry and biology. They are characterized by their unique molecular structure, which incorporates a benzene ring fused to an imidazole ring.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those similar to the specified compound, typically involves condensation reactions, cycloadditions, or reductive cyclizations. For instance, derivatives can be synthesized by reacting 2-chloro-4,5-dihydroimidazole with corresponding 2-aminoacetophenones, leading to potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors (Kornicka, Sa̧czewski, & Gdaniec, 2004).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is analyzed through various spectroscopic methods. The structure is characterized by the presence of benzene and imidazole rings, with various substituents affecting the molecular geometry, electronic distribution, and physical properties. Spectral and theoretical characterizations often employ techniques like FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy, alongside computational methods such as Density Functional Theory (DFT) (Gürbüz, Tavman, Çinarli, & Boz, 2016).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nitration, bromination, sulfonation, chloromethylation, formylation, and acylation. These reactions typically result in the substitution at specific positions on the benzimidazole ring, influenced by the nature of the substituents and the reaction conditions. The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity and the outcome of these reactions (El’chaninov, Simonov, Magdesieva, & Kaminskii, 1987).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents. For example, the presence of dimethoxy groups or chloro substituents can affect the compound's stability and decomposition points, as seen in some derivatives where 3´,4´-Dimethoxy derivatives exhibit higher decomposition points compared to other compounds in the series (Gürbüz, Tavman, Çinarli, & Boz, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are significantly influenced by the molecular structure of benzimidazole derivatives. The interaction of these compounds with biological targets, such as enzymes or receptors, can be modulated by the presence of specific functional groups, leading to a variety of pharmacological effects. Some derivatives have shown potential as chemotherapeutic agents, highlighting the importance of understanding the chemical properties of these compounds (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).
科学的研究の応用
Antimicrobial and Anthelmintic Potential
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and anthelmintic activities. Studies reveal that these compounds exhibit significant antimicrobial activity against pathogenic fungi and bacteria, including Candida albicans, Aspergillus niger, Pseudomonas aeruginosa, and Escherichia coli. Moreover, these derivatives also demonstrate moderate to good anthelmintic activity against various earthworm species, indicating their potential in treating infections and infestations caused by these pathogens (Dahiya & Pathak, 2007).
Novel Triazafulvalene Systems
The synthesis of novel triazafulvalene systems involving benzimidazole compounds has been reported. These new systems were obtained through a series of chemical reactions, showcasing the versatility of benzimidazole derivatives in creating structurally diverse molecules with potential applications in materials science and pharmaceutical research (Uršič, Svete, & Stanovnik, 2010).
Molecular Characterization and Reactivity
Benzimidazole derivatives have been characterized using various spectroscopic methods, providing insights into their molecular structures and reactivity. This information is crucial for understanding the behavior of these compounds in biological systems and for designing molecules with enhanced efficacy and selectivity for specific targets. Studies have detailed the synthesis, characterization, and theoretical analysis of these derivatives, laying the groundwork for future applications in drug development and chemical biology (Gürbüz, Tavman, Çinarli, & Boz, 2016).
Synthesis of Heterocyclic Systems
The versatility of benzimidazole derivatives extends to the synthesis of polyfunctional heterocyclic systems. These compounds serve as key intermediates in the production of a wide range of heterocyclic compounds, highlighting the significance of benzimidazole derivatives in synthetic organic chemistry and the development of new pharmaceuticals and materials (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
特性
IUPAC Name |
5-[(benzylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.ClH/c1-19-15-9-8-14(10-16(15)20(2)17(19)21)12-18-11-13-6-4-3-5-7-13;/h3-10,18H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCSZXHREBSFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3)N(C1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)
![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)
![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)
![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)
![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)
![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)
